molecular formula C23H26N6O2 B12183823 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide

Cat. No.: B12183823
M. Wt: 418.5 g/mol
InChI Key: NCXVHHVWSBFHCG-UHFFFAOYSA-N
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Description

4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide is a synthetic compound characterized by a hybrid structure incorporating an indole core, a butanamide linker, and a tetrazole-containing phenyl group. The indole moiety is substituted with a 2-methoxyethyl chain at the N1 position, while the tetrazole ring (2-methyl-2H-tetrazol-5-yl) is attached to the meta position of the phenyl group. The compound’s molecular weight is 368.4 g/mol, as indicated by CAS registry data, though detailed physicochemical properties (e.g., solubility, melting point) remain uncharacterized in the available literature .

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]-N-[3-(2-methyltetrazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C23H26N6O2/c1-28-26-23(25-27-28)17-7-5-9-19(15-17)24-22(30)12-6-8-18-16-29(13-14-31-2)21-11-4-3-10-20(18)21/h3-5,7,9-11,15-16H,6,8,12-14H2,1-2H3,(H,24,30)

InChI Key

NCXVHHVWSBFHCG-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCCC3=CN(C4=CC=CC=C43)CCOC

Origin of Product

United States

Preparation Methods

N-Alkylation of Indole

Indole undergoes alkylation with 2-methoxyethyl bromide or tosylate under basic conditions. A representative protocol involves:

  • Reagents : Indole (1 eq), 2-methoxyethyl bromide (1.2 eq), sodium hydride (1.5 eq) in anhydrous DMF.

  • Conditions : 0°C to room temperature, 12–16 hours.

  • Yield : 75–85% after column chromatography.

Mechanistic Insight : The reaction proceeds via deprotonation of indole’s N-H group by NaH, followed by nucleophilic substitution at the alkylating agent. Steric hindrance at the indole 2-position favors N-alkylation over C3 substitution.

Preparation of 3-(2-Methyl-2H-tetrazol-5-yl)aniline

Nitroarene Precursor Functionalization

3-Nitrobenzonitrile is treated with sodium azide and ammonium chloride in DMF at 120°C to form 5-(3-nitrophenyl)-1H-tetrazole. Subsequent methylation with methyl iodide and potassium carbonate yields 5-(3-nitrophenyl)-2-methyl-2H-tetrazole.

Reduction of Nitro Group

Catalytic hydrogenation (H2, 10% Pd/C, methanol) reduces the nitro group to an amine, yielding 3-(2-methyl-2H-tetrazol-5-yl)aniline.

  • Yield : 90–95%.

Assembly of Butanamide Linker

Activation of Carboxylic Acid

The indole subunit is functionalized with a butanoic acid chain via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. For example:

  • Reagents : 1-(2-Methoxyethyl)-1H-indole (1 eq), 4-bromobutanoyl chloride (1.1 eq), AlCl3 (1.2 eq) in dichloromethane.

  • Yield : 60–70%.

Amide Bond Formation

The carboxylic acid intermediate is coupled with 3-(2-methyl-2H-tetrazol-5-yl)aniline using EDCl/HOBt in DMF:

  • Molar Ratio : Acid (1 eq), amine (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq).

  • Conditions : Room temperature, 24 hours.

  • Yield : 65–75% after HPLC purification.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

  • Ugi-Azide Reaction : Trifluoroethanol enhances reaction efficiency in tetrazole formation, achieving 55% yield for analogous structures.

  • Pd/Cu Catalysis : Enables heteroannulation for indole-tetrazole hybrids but requires rigorous exclusion of oxygen.

Purification Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves intermediates.

  • HPLC : Final compound purity >98% confirmed via reverse-phase C18 column (acetonitrile/water + 0.1% TFA).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Sequential Alkylation/UgiIndole alkylation → Ugi-azide5595
Stepwise CouplingFriedel-Crafts → EDCl/HOBt coupling7098

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Indole and Tetrazole Moieties

The compound shares structural similarities with several pharmacologically active molecules:

Compound Name Key Structural Features Pharmacological Target/Activity Key Differences Reference
AM-2201 Naphthoyl-indole core Cannabinoid receptor (CB1/CB2) agonist Replaces tetrazole with a naphthoyl group; lacks butanamide linker
AZ1729 Tetrazole-linked benzamide GPR40 (FFAR1) modulator Substitutes indole with a thiazole ring; includes fluorophenyl group
Diovan (Valsartan) Tetrazole-biphenyl core Angiotensin II receptor antagonist Uses biphenyltetrazole instead of indole; includes valine moiety
1401590-46-2 Indole-pyrrole butanamide Unreported (structural analogue) Replaces tetrazole-phenyl with pyrrole-methyl group

Key Observations :

  • The indole core in the target compound differentiates it from valsartan (a biphenyltetrazole) and AZ1729 (a thiazole derivative). Indole derivatives are known for serotonin receptor modulation, but the 2-methoxyethyl substitution may enhance lipophilicity and blood-brain barrier penetration compared to simpler alkyl chains .
  • The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability compared to ester- or carboxyl-containing analogues (e.g., GLPG0974) .
Pharmacological Potential and Limitations
  • Advantages: The 2-methoxyethyl chain on the indole may reduce cytochrome P450-mediated metabolism compared to N-alkylindoles (e.g., AKB-48) .
  • Limitations :
    • Lack of in vivo data limits understanding of bioavailability and toxicity.
    • The tetrazole’s acidity (pKa ~4.9) may limit absorption in the gastrointestinal tract compared to neutral heterocycles (e.g., isoxazoles in ) .

Biological Activity

The compound 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₃₁N₅O₂, and it has a molecular weight of approximately 345.48 g/mol. The structure features an indole core linked to a butanamide group and a phenyl ring substituted with a tetrazole moiety, which is significant for its biological interactions.

Research indicates that this compound interacts with various biological targets, primarily enzymes and receptors involved in critical pathways such as:

  • Serotonin Receptors : Potential antidepressant effects have been suggested through interactions with serotonin receptors.
  • Xanthine Oxidase (XO) : Preliminary studies show that it may inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial in treating gout and related conditions.

Biological Activity

The following table summarizes the biological activities observed for the compound:

Biological Activity Mechanism Reference
Antidepressant EffectsInteraction with serotonin receptors
Xanthine Oxidase InhibitionEnzyme inhibition leading to reduced uric acid levels
Antimicrobial ActivityInhibition of microbial growth

Antidepressant Potential

A study conducted on similar indole derivatives indicated promising results regarding their antidepressant properties. The mechanism was linked to the modulation of serotonin levels in the brain, which is crucial for mood regulation. The specific binding affinity of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide to serotonin receptors needs further investigation to confirm these effects.

Xanthine Oxidase Inhibition

In vitro assays demonstrated that this compound exhibits significant xanthine oxidase inhibition, with IC₅₀ values comparable to established inhibitors like allopurinol. A detailed structure-activity relationship (SAR) analysis highlighted the importance of the tetrazole moiety in enhancing inhibitory potency against XO. The compound's ability to lower uric acid levels positions it as a potential therapeutic agent for hyperuricemia-related disorders.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of indole derivatives, including this compound. Results showed effectiveness against various pathogens such as Candida albicans and Bacillus subtilis, suggesting a broad spectrum of antimicrobial activity. The exact mechanism is believed to involve disruption of cellular functions in microbes.

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